molecular formula C18H18N2O2 B2425811 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide CAS No. 1101188-67-3

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide

Cat. No. B2425811
CAS RN: 1101188-67-3
M. Wt: 294.354
InChI Key: KZAQEONQBGKHFU-UHFFFAOYSA-N
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Description

Indole derivatives, such as “1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .


Synthesis Analysis

Indole 2 and 3-carboxamide derivatives have been synthesized using various strategies . For instance, amide coupling of 4,6-difluoroindole-2-carboxylic acid with benzylamine or phenylhydrazine has been used to produce amides .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property has been exploited in the synthesis and biological evaluation of indole derivatives .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, including this compound, are known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of these enzymes and proteins, potentially leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

properties

IUPAC Name

1-(3,4-dimethylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-7-8-14(9-12(11)2)18(22)20-15-6-4-3-5-13(15)10-16(20)17(19)21/h3-9,16H,10H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAQEONQBGKHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide

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